N,N-Diethyl-N-(3-iodobenzyl)amine

Descripción general

Descripción

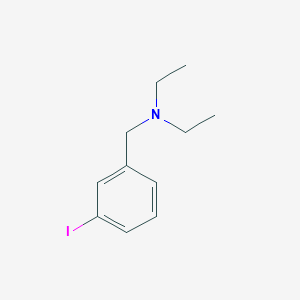

N,N-Diethyl-N-(3-iodobenzyl)amine: is an organic compound with the molecular formula C11H16IN It is a tertiary amine that features an iodine atom attached to a benzyl group, which is further connected to a diethylamine moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethyl-N-(3-iodobenzyl)amine typically involves the alkylation of N,N-diethylamine with 3-iodobenzyl chloride. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the reactants in an appropriate solvent like acetonitrile or ethanol to achieve optimal yields.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher yields and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions: N,N-Diethyl-N-(3-iodobenzyl)amine can undergo various chemical reactions, including:

Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: The iodine atom can be reduced to form the corresponding benzylamine derivative.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in solvents like dimethylformamide or ethanol.

Oxidation: Oxidizing agents like hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

Major Products Formed:

Nucleophilic Substitution: Formation of substituted benzylamine derivatives.

Oxidation: Formation of N-oxides or other oxidized products.

Reduction: Formation of benzylamine derivatives with the iodine atom removed.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

N,N-Diethyl-N-(3-iodobenzyl)amine has been identified as a key intermediate in the synthesis of various bioactive compounds. Its derivatives have shown potential in targeting specific biological pathways, particularly those involving the adenosine receptor family.

Synthesis of Adenosine Derivatives

One of the prominent applications of this compound is in the synthesis of N6-(3-iodobenzyl)-2-substituted adenosine derivatives. These compounds have been studied for their affinity towards adenosine receptors, which play crucial roles in numerous physiological processes.

| Derivative | Biological Activity | Reference |

|---|---|---|

| N6-(3-iodobenzyl)-2-methyladenosine | High affinity for A3 receptors | |

| N6-(3-iodobenzyl)-2-substituted adenine | Potential anti-inflammatory effects |

Organic Synthesis Applications

The compound is also utilized in palladium-catalyzed C–N cross-coupling reactions, which are essential for constructing complex organic molecules. This method allows for the efficient formation of anilines and other nitrogen-containing compounds.

C–N Cross-Coupling Reactions

In synthetic organic chemistry, this compound can act as a coupling partner in reactions that yield valuable products for pharmaceutical applications.

| Reaction Type | Yield (%) | Notes |

|---|---|---|

| C–N coupling with aryl iodides | 35-91% | Variability based on substrate choice |

Case Studies and Research Findings

Several studies have highlighted the utility of this compound in drug discovery and development.

Positive Allosteric Modulators

Research has shown that derivatives of this compound can function as positive allosteric modulators (PAMs) for nicotinic acetylcholine receptors (nAChRs). This is significant for developing therapies aimed at conditions such as sarcopenia and neurodegenerative diseases.

- Study Findings : The PAM effect was sustained across a range of acetylcholine concentrations, indicating potential therapeutic benefits in enhancing cholinergic signaling without direct receptor activation .

Cytoprotective Effects

Another study explored the cytoprotective properties of related compounds on cardiac myocytes under hypoxic conditions. The findings suggested that these compounds could mimic preconditioning effects, providing insights into their potential use in cardioprotection strategies .

Mecanismo De Acción

The mechanism of action of N,N-Diethyl-N-(3-iodobenzyl)amine depends on its specific application. In biological systems, the compound may interact with molecular targets such as receptors, enzymes, or ion channels. The presence of the iodine atom can facilitate radiolabeling, allowing for the tracking and imaging of the compound in biological studies. The diethylamine moiety can contribute to the compound’s binding affinity and specificity towards its molecular targets.

Comparación Con Compuestos Similares

N,N-Diethyl-N-benzylamine: Lacks the iodine atom, making it less suitable for radiolabeling applications.

N,N-Diethyl-N-(4-iodobenzyl)amine: Similar structure but with the iodine atom in the para position, which can affect its reactivity and binding properties.

N,N-Dimethyl-N-(3-iodobenzyl)amine: Contains methyl groups instead of ethyl groups, which can influence its steric and electronic properties.

Uniqueness: N,N-Diethyl-N-(3-iodobenzyl)amine is unique due to the presence of the iodine atom in the meta position, which can significantly impact its chemical reactivity and potential applications in radiolabeling and imaging studies. The diethylamine moiety also provides distinct steric and electronic characteristics that differentiate it from other similar compounds.

Actividad Biológica

N,N-Diethyl-N-(3-iodobenzyl)amine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a diethylamino group attached to a 3-iodobenzyl moiety. The presence of the iodine atom is significant as it can participate in halogen bonding , which enhances the compound's binding affinity to various biological targets, including receptors and enzymes. The ethyl groups contribute to the lipophilicity of the molecule, influencing its distribution in biological systems.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Receptor Modulation : The compound may act as an agonist or antagonist at various receptors, modulating their activity. This duality allows it to influence numerous physiological processes depending on the target receptor involved.

- Enzyme Interaction : It can also interact with enzymes, potentially affecting metabolic pathways and signaling cascades within cells .

Biological Activity and Therapeutic Potential

This compound exhibits a range of biological activities that suggest its potential therapeutic applications:

- Adenosine Receptor Agonism : Similar compounds have been studied for their effects on adenosine receptors, particularly the A3 subtype. Agonists of this receptor have shown promise in treating conditions such as cancer, inflammation, and cardioprotection .

- Antioxidant Properties : Compounds with amine functional groups often exhibit antioxidant activity, which could be beneficial in mitigating oxidative stress-related diseases .

Table 1: Summary of Biological Activities

Case Study 1: Adenosine Receptor Selectivity

Research indicates that derivatives similar to this compound show increased selectivity for A3 adenosine receptors over other subtypes. For instance, compounds like IB-MECA have demonstrated significant selectivity and potency in cAMP accumulation assays, suggesting that this compound may share similar properties .

Case Study 2: Antioxidant Effects

A study examining various amine-containing compounds highlighted their antioxidant properties. This compound could potentially act as a neuroprotective agent by scavenging free radicals and reducing cellular damage .

Propiedades

IUPAC Name |

N-ethyl-N-[(3-iodophenyl)methyl]ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16IN/c1-3-13(4-2)9-10-6-5-7-11(12)8-10/h5-8H,3-4,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZRQSEGXSURRRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC1=CC(=CC=C1)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16IN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.